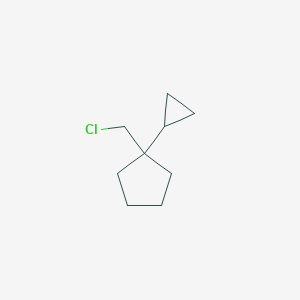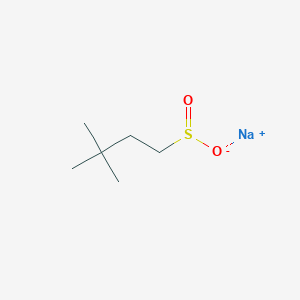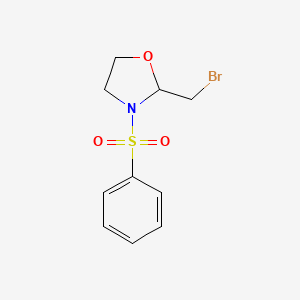![molecular formula C7H16N2O2S B15259794 N-[(3-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B15259794.png)
N-[(3-aminocyclopentyl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-aminocyclopentyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a cyclopentyl ring with an amino group at the 3-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor. One common method is the reaction of methanesulfonyl chloride with (3-aminocyclopentyl)methylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclopentyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(3-aminocyclopentyl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3-aminocyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-aminocyclopentyl)methyl]methanesulfonamide
- Methanesulfonamide
Comparison
N-[(3-aminocyclopentyl)methyl]methanesulfonamide is unique due to the position of the amino group on the cyclopentyl ring, which can influence its reactivity and interaction with biological targets. Compared to N-[(2-aminocyclopentyl)methyl]methanesulfonamide, the 3-position amino group may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-6-2-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
MDBDWYULIJGFSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one](/img/structure/B15259716.png)
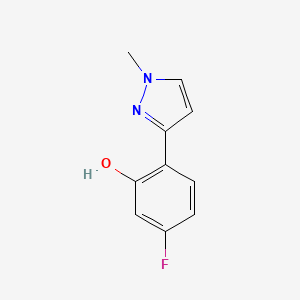
![1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15259719.png)
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclohexan-1-ol](/img/structure/B15259722.png)
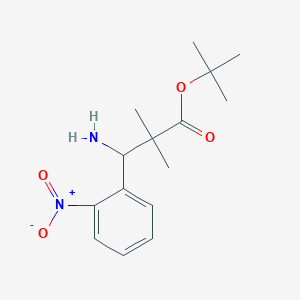
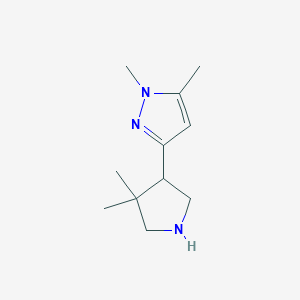
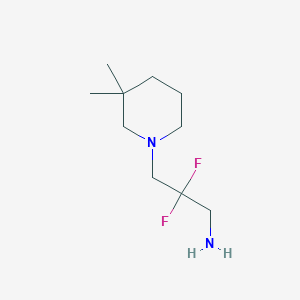
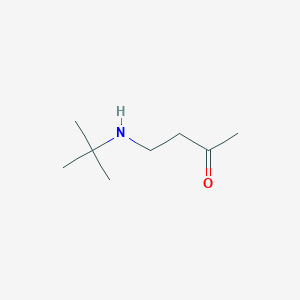
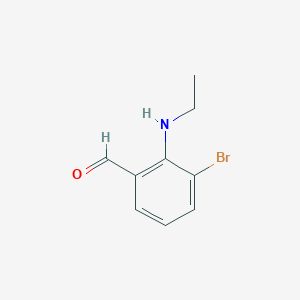
![6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane](/img/structure/B15259763.png)
